molecular formula C6H9NS B1628005 N-Ethylthiophen-2-amine CAS No. 203730-54-5

N-Ethylthiophen-2-amine

Cat. No. B1628005
CAS RN: 203730-54-5
M. Wt: 127.21 g/mol
InChI Key: BYGZVEKTHREAGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which includes N-Ethylthiophen-2-amine, has been a topic of interest in recent years. Green methodologies for the synthesis of 2-aminothiophene have been explored, focusing on new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions . Another alternative synthesis route involves direct arylation polymerization, a polycondensation method that uses a palladium catalyst and various additives to couple unfunctionalized aromatics and aryl halides .


Molecular Structure Analysis

The molecular structure of N-Ethylthiophen-2-amine can be analyzed using various tools such as MolView . This tool allows the conversion of a molecule’s structural formula into a 3D model . The structure of thiophene derivatives, including N-Ethylthiophen-2-amine, has been shown to confer biological applications in a variety of areas .


Chemical Reactions Analysis

The chemical reactions involving N-Ethylthiophen-2-amine can be complex. For instance, amines are known to be good nucleophiles in S_N2 reactions, which could be relevant for N-Ethylthiophen-2-amine . Furthermore, heating primary amines with halogenoalkanes can lead to a series of reactions yielding a mixture of products .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Ethylthiophen-2-amine can be analyzed using various techniques . These properties are influenced by the chemistry of the material, including its molecular structure, functional groups, and degradation .

Safety and Hazards

According to the safety data sheet, N-Ethylthiophen-2-amine is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle this chemical with appropriate safety measures.

Future Directions

The future directions of N-Ethylthiophen-2-amine and similar compounds could involve their use in the development of new drugs . The use of artificial intelligence in de novo drug design is an emerging field that could potentially generate entirely new biological compounds not found in nature .

properties

IUPAC Name

N-ethylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-7-6-4-3-5-8-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZVEKTHREAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575716
Record name N-Ethylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylthiophen-2-amine

CAS RN

203730-54-5
Record name N-Ethylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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